2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Description
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a triazole ring. This compound is significant in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-5-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-3-8-6-15(14-13-8)5-7-1-2-9(11)12-4-7/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBXSDSNYVQDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine typically involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. The process includes the following steps:
Starting Material: 2-chloro-5-methylpyridine.
Triazole Formation: The chloromethylated pyridine is then reacted with sodium azide and a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 2-chloro-5-methylpyridine using industrial reactors.
Catalytic Triazole Formation: The chloromethylated intermediate is subjected to triazole formation using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The pyridine and triazole rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyridine or triazole rings.
Reduction Products: Reduced forms of the pyridine or triazole rings.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise as a building block for the synthesis of pharmaceutical compounds. Its applications include:
- Antifungal Activity : Compounds containing the 1,2,3-triazole ring are known to inhibit ergosterol synthesis, making them effective against various fungal pathogens.
- Antibacterial Properties : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism or replication .
- Neurological Disorders : It could serve as a precursor in developing drugs targeting neurological conditions.
Agrochemicals
The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests. Its dual functionalities enhance its effectiveness in agricultural applications .
Case Studies and Research Findings
Unique Characteristics
The presence of both chlorine and triazole functionalities enhances the reactivity and stability of this compound compared to others lacking these features. This characteristic makes it particularly valuable in both medicinal chemistry and agrochemical applications.
Mechanism of Action
The mechanism of action of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methylpyridine: A precursor in the synthesis of the target compound.
2-chloro-5-(chloromethyl)pyridine: An intermediate in the synthesis process.
1H-1,2,3-triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is unique due to the combination of the pyridine and triazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications .
Biological Activity
2-Chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is an organic compound notable for its unique structural features, including a pyridine ring with a chloromethyl group and a triazole moiety. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its significant biological activities.
The molecular formula of this compound is with a molecular weight of approximately 243.09 g/mol. The compound's structure allows for diverse chemical reactivity, making it suitable for various applications in pharmaceuticals and agriculture.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity:
The compound has demonstrated potent antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of triazole compounds exhibit strong activity against pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating high efficacy .
Anticancer Activity:
In vitro studies have revealed that compounds related to triazole-pyridine structures can inhibit the proliferation of cancer cell lines. Specifically, derivatives have shown promising results against human tumor cell lines such as HeLa and A375, with IC50 values indicating effective cytotoxicity .
Enzyme Inhibition:
The compound's structure allows it to act as an inhibitor for various enzymes involved in cancer progression. For example, some related compounds have shown selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves:
- Chlorination of Pyridine : Starting from 2-chloro-5-methylpyridine, chlorination is performed using chlorine gas in the presence of a catalyst.
- Triazole Formation : The chloromethylated pyridine is then reacted with sodium azide and a copper catalyst to form the triazole ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
